molecular formula C13H14ClNO B12638920 4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol

4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12638920
M. Wt: 235.71 g/mol
InChI Key: JJNBKRNPWOPTCF-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C₁₃H₁₄ClNO and a molecular weight of 235.71 g/mol It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a pyrrolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)ketone
  • 4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)amine
  • 4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)ether

Uniqueness

4-Chloro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

(4-chloro-3-methylphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C13H14ClNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-3-7-15(12)2/h3-8,13,16H,1-2H3

InChI Key

JJNBKRNPWOPTCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CN2C)O)Cl

Origin of Product

United States

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